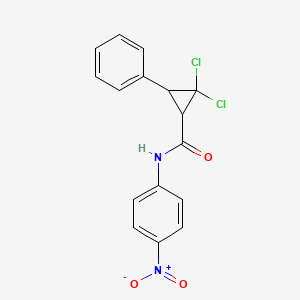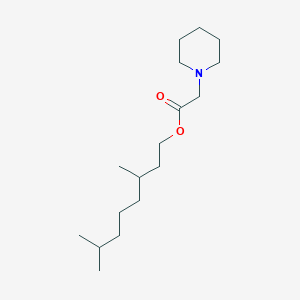
3,7-dimethyloctyl 1-piperidinylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-dimethyloctyl 1-piperidinylacetate, also known as DMOPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of piperidine derivatives and has been found to exhibit a range of biochemical and physiological effects.
科学的研究の応用
3,7-dimethyloctyl 1-piperidinylacetate has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. 3,7-dimethyloctyl 1-piperidinylacetate has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. 3,7-dimethyloctyl 1-piperidinylacetate has also been found to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases such as arthritis.
作用機序
The exact mechanism of action of 3,7-dimethyloctyl 1-piperidinylacetate is not fully understood, but it is believed to act as a modulator of the cholinergic system. 3,7-dimethyloctyl 1-piperidinylacetate has been found to increase the levels of acetylcholine in the brain, which is a neurotransmitter that is involved in learning and memory. 3,7-dimethyloctyl 1-piperidinylacetate has also been found to have antioxidant properties and may protect against oxidative stress.
Biochemical and Physiological Effects:
3,7-dimethyloctyl 1-piperidinylacetate has been found to have a range of biochemical and physiological effects. In animal studies, 3,7-dimethyloctyl 1-piperidinylacetate has been shown to increase the levels of acetylcholine in the brain, improve cognitive function, and reduce inflammation. 3,7-dimethyloctyl 1-piperidinylacetate has also been found to have antioxidant properties and may protect against oxidative stress.
実験室実験の利点と制限
One of the main advantages of using 3,7-dimethyloctyl 1-piperidinylacetate in lab experiments is its neuroprotective effects. 3,7-dimethyloctyl 1-piperidinylacetate has been found to protect against neurodegeneration and may be useful in studying the mechanisms of neurodegenerative diseases. However, one of the limitations of using 3,7-dimethyloctyl 1-piperidinylacetate is its relatively low yield in the synthesis process. This can make it difficult to obtain large quantities of 3,7-dimethyloctyl 1-piperidinylacetate for use in experiments.
将来の方向性
There are several future directions for research on 3,7-dimethyloctyl 1-piperidinylacetate. One area of research is in the development of 3,7-dimethyloctyl 1-piperidinylacetate-based drugs for the treatment of neurodegenerative diseases. Another area of research is in the study of the mechanism of action of 3,7-dimethyloctyl 1-piperidinylacetate and its effects on the cholinergic system. Additionally, further studies are needed to determine the optimal dosage and administration of 3,7-dimethyloctyl 1-piperidinylacetate for therapeutic use.
Conclusion:
In conclusion, 3,7-dimethyloctyl 1-piperidinylacetate is a promising compound that has potential applications in scientific research, particularly in the field of neuroscience. Its neuroprotective and anti-inflammatory properties make it a promising candidate for the development of drugs for the treatment of neurodegenerative and inflammatory diseases. Further research is needed to fully understand the mechanism of action of 3,7-dimethyloctyl 1-piperidinylacetate and its potential uses in therapeutic applications.
合成法
The synthesis of 3,7-dimethyloctyl 1-piperidinylacetate involves the reaction of 3,7-dimethyloctanol with piperidine and acetic anhydride. The reaction is carried out under reflux conditions and the product is purified by column chromatography. The yield of 3,7-dimethyloctyl 1-piperidinylacetate obtained by this method is typically around 60-70%.
特性
IUPAC Name |
3,7-dimethyloctyl 2-piperidin-1-ylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO2/c1-15(2)8-7-9-16(3)10-13-20-17(19)14-18-11-5-4-6-12-18/h15-16H,4-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOLFMVSELLFPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCOC(=O)CN1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-3-(4-pyridinyl)propanamide](/img/structure/B5223325.png)
![4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5223330.png)
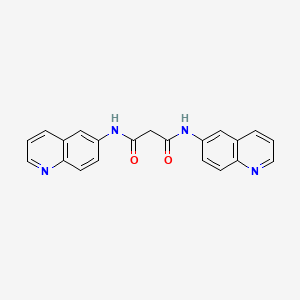
![1,3-benzodioxol-5-ylmethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5223339.png)
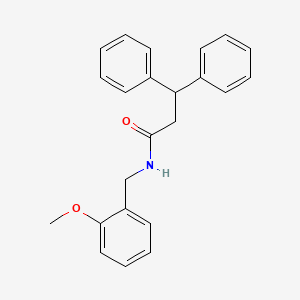
![4-{3-[1-(dibenzo[b,d]furan-4-ylmethyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B5223353.png)
![(3aS*,6aR*)-5-(1,4-dithiepan-6-yl)-3-[3-(4-methoxyphenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5223366.png)
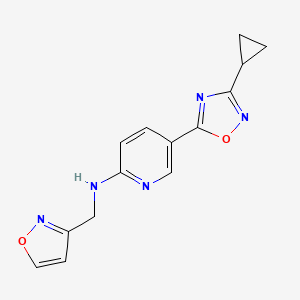
![ethyl 1-[(2-amino-5-pyrimidinyl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5223369.png)
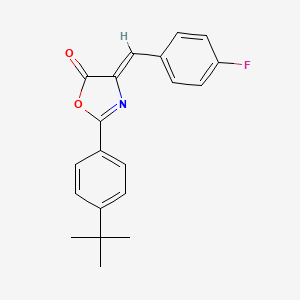
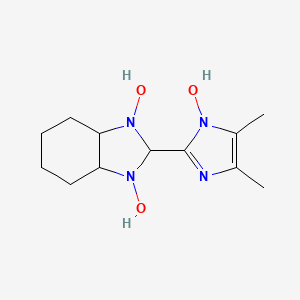
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-(4-methylbenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5223419.png)

